1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound might also exhibit similar activities.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities exhibited by indole derivatives , it’s likely that this compound could interact with multiple biochemical pathways.
Result of Action
Based on the activities of indole derivatives , it might have a broad spectrum of biological activities.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and have shown various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione in laboratory settings are not yet fully known due to the limited available research .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known due to the limited available research .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known due to the limited available research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known due to the limited available research .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known due to the limited available research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions The process may start with the preparation of the oxadiazole ring through the cyclization of appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole, indene, or pyrrolo[3,4-d][1,2,3]triazole moieties. Examples include:
- 3-(2-chlorophenyl)-1,2,4-oxadiazole
- 2,3-dihydro-1H-inden-5-yl derivatives
- Pyrrolo[3,4-d][1,2,3]triazole derivatives
Uniqueness
The uniqueness of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its combination of these three moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c23-16-7-2-1-6-15(16)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-9-8-12-4-3-5-13(12)10-14/h1-2,6-10,18-19H,3-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVNKGOLSHMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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